3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole
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Overview
Description
3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole is a complex organic compound with the molecular formula C20H24N2O and a molecular weight of 308.42 g/mol . This compound features a morpholine ring substituted with a benzyl group and an indole moiety, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with benzylmorpholine under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, scaling up the reactions while ensuring purity and yield.
Chemical Reactions Analysis
3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole include other indole derivatives and morpholine-containing molecules. Some examples are:
4-benzylmorpholine: Lacks the indole moiety but shares the morpholine structure.
Indole-3-carbinol: Contains the indole structure but lacks the morpholine ring.
N-benzylmorpholine: Similar to 4-benzylmorpholine but with different substitution patterns.
The uniqueness of this compound lies in its combined indole and morpholine structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-3-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,17-18,21H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGILJOHZZUHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CC3CNC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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